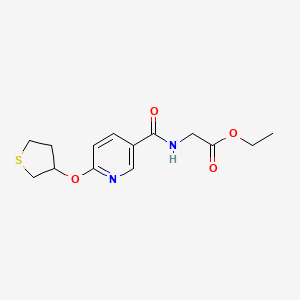

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate, commonly known as THPN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPN is a derivative of nicotinic acid and has been found to exhibit a variety of pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate, due to its complex structure, is likely to be involved in synthetic and pharmacological research. Similar compounds have been synthesized and demonstrated significant activity in reversing the keratinization process in hamster tracheal organ culture and in inhibiting the induction of ornithine decarboxylase in mouse skin by 12-O-tetradecanoylphorbol-13-acetate, assays used to measure retinoid activity. These findings suggest potential applications in dermatological research and treatment development (Dawson et al., 1983).

Analytical Chemistry Applications

In analytical chemistry, derivatives of ethyl glucuronide, a marker of alcohol consumption, have been determined in human serum using capillary isotachophoresis and zone electrophoresis. This demonstrates the compound's relevance in developing sensitive and specific methods for biomarker detection in clinical and forensic toxicology (Nováková & Kr̆ivánková, 2008).

Corrosion Inhibition Studies

Quantum chemical calculations based on DFT methods on quinoxalines compounds, which share structural similarities with this compound, have been performed to determine the relationship between molecular structure and inhibition efficiency. These studies provide insights into the compound's potential applications in corrosion inhibition for metals in acidic media, illustrating its significance in materials science and engineering (Zarrouk et al., 2014).

Green Chemistry and Catalysis

Research in green chemistry has explored the use of ionic liquids as catalysts in the esterification of acetic acid with ethanol to produce ethyl acetate, an important chemical solvent. Such studies underscore the role of this compound-related compounds in developing environmentally benign catalytic processes (He et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate are currently unknown

Mode of Action

Like other esters, it may undergo hydrolysis in the body, breaking down into its constituent parts .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 2.48, indicating it is moderately lipophilic .

Propriétés

IUPAC Name |

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNUJCSCBORTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2996914.png)

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)

![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)

![N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2996929.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)